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Cat. No.: B1261006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB), a cornerstone in the treatment of systemic fungal infections, is

notoriously insoluble in water. Its formulation with the bile salt sodium deoxycholate (DOC) as a

colloidal dispersion (AmB-DOC), commercially known as Fungizone®, facilitates its parenteral

administration. However, the therapeutic efficacy and, critically, the toxicity profile of AmB-DOC

are intrinsically linked to the aggregation state of Amphotericin B in the aqueous solution. This

technical guide provides an in-depth exploration of the aggregation behavior of AmB-DOC,

offering a comprehensive resource for researchers and professionals in drug development.

The Spectrum of Amphotericin B Aggregation States
In an aqueous environment, Amphotericin B, facilitated by sodium deoxycholate, exists in a

dynamic equilibrium between several distinct aggregation states. These states are primarily

dictated by the concentration of AmB, the AmB:DOC molar ratio, temperature, and pH. The

principal species are monomers, soluble oligomers (including dimers), and larger poly-

aggregates, which can further assemble into super-aggregates.[1][2]

Table 1: Characteristics of Amphotericin B Aggregation States in Aqueous Solutions
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Aggregation State
Spectroscopic
Signature (λmax)

General Size Range Associated Toxicity

Monomer

~408 nm, with distinct

peaks at 385 nm and

365 nm[1][3]

< 10 nm Low

Soluble

Oligomer/Dimer

Broad peak around

328 nm[3]
10 - 100 nm High

Poly-aggregate
Shift in the main peak

to ~330-340 nm
> 100 nm

Variable, generally

lower than

oligomers[4][5]

Super-aggregate
Blue-shift of the main

peak to ~323 nm[6]
> 500 nm Low[6][7]

The transition between these states is a critical factor in the formulation's biological activity. It is

widely accepted that the monomeric form of AmB is the primary species that binds to ergosterol

in fungal cell membranes, leading to its antifungal action.[8] Conversely, the self-aggregated

forms, particularly soluble oligomers, are implicated in the binding to cholesterol in mammalian

cell membranes, a key contributor to the drug's infamous nephrotoxicity.[4][9]

Factors Influencing the Aggregation State
The equilibrium between the different AmB aggregates is sensitive to several physicochemical

parameters:

Concentration: At very low concentrations (< 10⁻⁷ M), AmB exists predominantly as a

monomer. As the concentration increases, self-association into oligomers and poly-

aggregates becomes favorable.[1] The critical micelle concentration (CMC) of sodium

deoxycholate is a crucial threshold in this process. Below the CMC of DOC, AmB self-

aggregates, while above the CMC, mixed micelles of AmB and DOC are formed.[10]

Amphotericin B to Deoxycholate Ratio: The molar ratio of AmB to DOC significantly

influences the size and nature of the aggregates. A higher proportion of DOC can lead to the

formation of smaller, mixed micelles and can favor the monomeric state of AmB.[1]
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Temperature: Temperature has a complex effect on AmB aggregation. Increasing the

temperature can lead to a decrease in the size of aggregates.[11] However, controlled

heating (e.g., at 70°C) can induce the formation of larger, "super-aggregated" structures,

which have been shown to exhibit lower toxicity.[6][7]

pH: The ionization state of both AmB and deoxycholate is pH-dependent, which in turn

affects their aggregation behavior. Monomeric AmB is more prevalent at acidic (pH < 4) and

alkaline (pH > 9) conditions, while aggregation is favored in the neutral pH range.[12][13]

Ionic Strength: The presence of electrolytes in the aqueous solution can also influence the

size and stability of the aggregates.

Experimental Protocols for Characterization
The characterization of AmB-DOC aggregation states relies on a combination of spectroscopic

and light scattering techniques.

Preparation of Different Amphotericin B Aggregation
States
Objective: To prepare solutions enriched in specific AmB aggregate forms for characterization.

Materials:

Amphotericin B powder

Sodium deoxycholate

Dimethyl sulfoxide (DMSO)

Deionized water

Phosphate buffered saline (PBS)

Heating apparatus (e.g., water bath)

Centrifuge
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Protocols:

Monomeric Amphotericin B:

Prepare a stock solution of AmB in DMSO (e.g., 1-10 mg/mL).

Dilute the stock solution in an appropriate aqueous buffer (e.g., PBS) to a final AmB

concentration below 10⁻⁶ M. The presence of monomeric AmB can be confirmed by its

characteristic UV-Vis spectrum.[4]

Dimeric/Oligomeric Amphotericin B (in Deoxycholate Micelles):

Prepare a solution of sodium deoxycholate in deionized water at a concentration above its

CMC.

Disperse Amphotericin B powder in the deoxycholate solution to the desired concentration.

This preparation is analogous to the commercial Fungizone® formulation.

Poly-aggregated Amphotericin B:

Disperse Amphotericin B powder directly in deionized water or buffer at a concentration

that favors aggregation (e.g., > 10⁻⁵ M).

Alternatively, prepare a concentrated stock solution of AmB in DMSO and dilute it rapidly

in an aqueous buffer. The resulting suspension will contain poly-aggregates.[4]

Super-aggregated Amphotericin B:

Prepare a solution of AmB-DOC as described for the dimeric/oligomeric form.

Heat the solution at 70°C for 20 minutes.[6][7]

Allow the solution to cool to room temperature before analysis.

UV-Visible Spectrophotometry
Objective: To determine the predominant aggregation state of AmB based on its absorption

spectrum.
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Instrumentation:

UV-Visible Spectrophotometer

Procedure:

Prepare the AmB-DOC samples at the desired concentrations and conditions.

Use the corresponding buffer or solvent as a blank.

Scan the absorbance of the samples over a wavelength range of 300 nm to 450 nm.

Analyze the resulting spectra for the characteristic peaks of different aggregation states as

detailed in Table 1.[3] The ratio of the absorbance at the peak corresponding to the

aggregated form (~328 nm) to that of the monomeric form (~408 nm) can be used as a semi-

quantitative measure of aggregation.[3]

Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of AmB-DOC aggregates.

Instrumentation:

Dynamic Light Scattering instrument with a correlator.

Procedure:

Prepare the AmB-DOC samples and filter them through a suitable filter (e.g., 0.22 µm) to

remove dust and large particulates, if appropriate for the expected aggregate size.

Place the sample in a clean cuvette and allow it to equilibrate to the desired temperature in

the instrument.

Set the instrument parameters, including the scattering angle (e.g., 90° or 173° for

backscatter detection), laser wavelength, and measurement duration.[14]

Perform multiple measurements to ensure reproducibility.
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Analyze the correlation function to obtain the particle size distribution, typically reported as

the Z-average diameter and the polydispersity index (PDI).[15]

Visualizing the Aggregation Pathway and
Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key relationships and

processes in the study of AmB-DOC aggregation.
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Caption: The aggregation pathway of Amphotericin B in aqueous deoxycholate solutions.
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Caption: A typical experimental workflow for characterizing AmB-DOC aggregation states.

Conclusion
The aggregation state of Amphotericin B in deoxycholate formulations is a multifaceted

phenomenon with profound implications for the drug's efficacy and safety. A thorough

understanding of the factors that govern this aggregation and the analytical methods to

characterize the resulting species is paramount for the development of safer and more effective

Amphotericin B-based therapies. This guide provides a foundational framework for researchers

and drug development professionals to navigate the complexities of AmB-DOC aggregation in

aqueous solutions. The presented data, protocols, and visualizations serve as a practical

resource to aid in the rational design and evaluation of novel Amphotericin B formulations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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